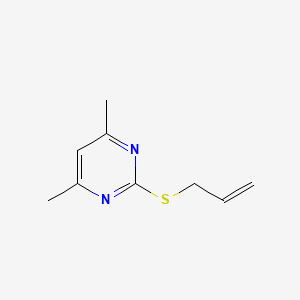

4,6-Dimethyl-2-prop-2-enylthiopyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-Dimethyl-2-prop-2-enylthiopyrimidine” is a chemical compound that has been mentioned in the context of various scientific research . It has been used as a precursor in the preparation of SnS nanoplatelets, which are used as anode material for lithium ion batteries .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, new air and moisture stable di-tert-butyltin complexes derived from 2-mercaptopyridine and 4,6-dimethyl-2-mercaptopyrimidine have been prepared and utilized as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets .Molecular Structure Analysis

The molecular structure of related compounds has been established by techniques such as NMR and elemental analysis. The structures were further confirmed by single crystal X-ray diffraction technique .Chemical Reactions Analysis

The chemical reactions involving “4,6-Dimethyl-2-prop-2-enylthiopyrimidine” and related compounds have been studied. For instance, thermolysis of di-tert-butyltin complexes in oleylamine produced SnS nanoplatelets .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using various techniques. For example, the morphologies, elemental compositions, phase purity, and crystal structures of the resulting nanoplatelets were determined by electron microscopy, energy dispersive X-ray spectroscopy, and pXRD .Applications De Recherche Scientifique

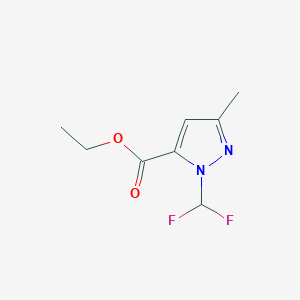

Intermediate for Biologically Active Compounds Synthesis 4,6-Dimethyl-2-methanesulfonylpyrimidine is recognized as a crucial intermediate in the synthesis of numerous biologically active compounds. This compound was derived from thiourea through a series of chemical reactions, involving methylation with dimethyl carbonate, condensation with acetylacetone, and oxidation by hydrogen peroxide. The compound's structure was elucidated through 1H NMR and GC-MS spectra, indicating its potential in various biological applications (Le, 2014).

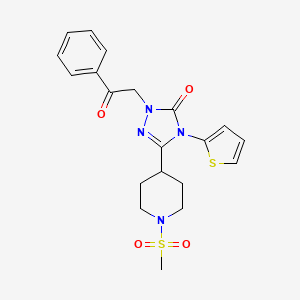

Structural and Biological Properties of Novel Triazole Compounds Novel triazole compounds containing a 4,6-dimethyl-pyrimidin-2-ylthio group were synthesized and their structures were confirmed through elemental analysis, IR, and 1H NMR spectra. One of these compounds' single crystal structure was determined, revealing a monoclinic system with specific dimensional parameters. Interestingly, CH…N intermolecular interactions were observed in the crystal lattice, contributing to the stabilization of the crystal structure. These compounds displayed fungicidal and plant growth regulating activities, highlighting their potential in agricultural and pharmaceutical domains (Xu et al., 2010).

Crystallographic Insights and Pharmaceutical Implications The study of pyrimidine derivatives provides crucial insights into their role in biology and medicine. The structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium 5-chloro-2-hydroxybenzoate was analyzed, revealing different tautomeric forms and a complex crystal structure involving hydrogen bonding and molecular interactions. These findings underscore the importance of molecular recognition processes, particularly hydrogen bonding, in the targeted drug action of pharmaceuticals containing pyrimidines, a fundamental component of DNA (Rajam et al., 2017).

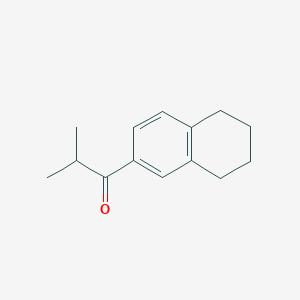

Synthesis and Characterization of Pyrimidyl Chalcogen Compounds The synthesis of new 2-pyrimidyl chalcogen compounds, specifically bis(4,6-dimethyl-2-pyrimidyl)diselenide and 4,6-dimethyl-2-(phenylselanyl)pyrimidine, was accomplished. These compounds were characterized using various spectroscopic techniques and their crystal structures were determined through X-ray crystallography. This study broadens the understanding of pyrimidine derivatives and their potential applications in various scientific fields (Bhasin et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

4,6-dimethyl-2-prop-2-enylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h4,6H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUSJJVFZOITJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-prop-2-enylthiopyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)

![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)